8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family, characterized by a purine base structure with various functional groups that enhance its biological activity. The compound's structure includes a sec-butylamino group and a hydroxypropyl moiety, which suggest potential interactions with biological targets, making it of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is with a molecular weight of approximately 295.34 g/mol .
This compound can be sourced from various chemical suppliers and databases, including Chemsrc and PubChem. It is classified under purines, which are nitrogen-containing compounds that play essential roles in biochemistry, particularly as building blocks for nucleic acids (DNA and RNA) and as energy carriers (ATP). Its unique structure positions it among compounds with potential therapeutic applications .
The synthesis of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through several methods. One common method involves the reaction of 8-bromo-3-methyl-1H-purine-2,6-dione with sec-butylamine in an organic solvent such as acetone at elevated temperatures. This reaction facilitates the substitution of the bromine atom by the sec-butylamino group, yielding the desired product.
The molecular structure of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine ring system substituted at specific positions:
The structural representation can be denoted using SMILES notation: CC(C)NCC(C)C(=O)N1C(=O)N(C(=O)N1C)C
.
The compound can undergo various chemical reactions typical of purines. Notably:
These reactions can be studied under controlled laboratory conditions to assess reactivity and potential derivatives.
The mechanism of action for 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes or receptors within cellular pathways. Preliminary studies suggest that similar compounds exhibit significant biological activities that could include:
The physical and chemical properties of 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione are crucial for understanding its behavior in different environments:
Such properties are essential for determining suitable conditions for storage and application in laboratory settings.
This compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: